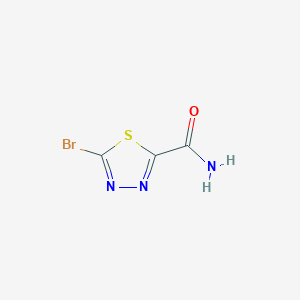

5-Bromo-1,3,4-thiadiazole-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN3OS/c4-3-7-6-2(9-3)1(5)8/h(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXVUEUQCVYVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281294 | |

| Record name | 5-Bromo-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030613-09-2 | |

| Record name | 5-Bromo-1,3,4-thiadiazole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1030613-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,3,4-thiadiazole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-Bromo-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring with a bromine atom at the 5-position and a carboxamide group at the 2-position. Its molecular formula is , and it has a molecular weight of 209.02 g/mol. The presence of the bromine atom and the carboxamide functional group enhances its biological reactivity and potential as a drug candidate.

Target Proteins

Research indicates that this compound interacts with several biological targets. Notably, it exhibits potency against c-Met , a receptor tyrosine kinase involved in cell growth and survival pathways. The compound's ability to cross cellular membranes facilitates its interaction with various enzymes and proteins, influencing their activity.

Biochemical Pathways

The compound affects multiple biochemical pathways, particularly those related to cancer cell proliferation and survival. It has been shown to inhibit heat shock protein 90 (Hsp90) , leading to the degradation of oncoproteins essential for cancer cell viability .

Anticancer Properties

This compound has demonstrated significant anticancer activity across various human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HEPG-2 (liver) | 8.5 | Induction of apoptosis via Hsp90 inhibition |

| A549 (lung) | 7.2 | Cell cycle arrest in G0/G1 phase |

| MCF-7 (breast) | 6.9 | Inhibition of CDK9 activity |

The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit key regulatory proteins involved in cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, there is evidence suggesting that this compound possesses antimicrobial activity. Studies have indicated that derivatives of thiadiazoles can exhibit significant antibacterial and antifungal effects, making them potential candidates for treating infections .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on MCF-7 cells. The results showed a marked decrease in cell viability at concentrations as low as 6.9 µM after 48 hours of treatment. The study concluded that the compound effectively induces apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of thiadiazole derivatives, including this compound. The compound displayed potent activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

Scientific Research Applications

Antitumor Properties

Recent research has highlighted the potential of thiadiazole derivatives, including 5-bromo-1,3,4-thiadiazole-2-carboxamide, as inhibitors of various cancer-related targets. A study demonstrated that derivatives of thiadiazoles exhibited promising activity against c-Met, a receptor tyrosine kinase involved in tumor growth and metastasis. The compound was found to induce cell cycle arrest and apoptosis in cancer cell lines, indicating its potential as an antitumor agent .

Mechanistic Insights

The mechanism of action for this compound involves the inhibition of c-Met phosphorylation and modulation of downstream signaling pathways. This compound has shown efficacy against multiple c-Met mutants, which is critical for developing targeted therapies in oncology .

Synthesis Techniques

The synthesis of this compound typically involves several steps:

- Bromination : The initial step often includes the bromination of 1,3,4-thiadiazole derivatives using reagents like copper(II) bromide and tert-butyl nitrite under controlled conditions.

- Carboxamide Formation : Following bromination, the introduction of carboxamide functionality is achieved through reaction with appropriate amines or amidation techniques .

Yield Optimization

Various synthetic routes have been explored to optimize yields and purity. For instance, utilizing solvent systems like acetonitrile and employing column chromatography for purification have been effective in isolating high-purity compounds .

Drug Development

Due to its ability to inhibit key biological targets involved in cancer progression, this compound is being investigated as a lead compound for developing novel anticancer drugs. Its structural features allow for modifications that can enhance potency and selectivity against specific cancer types .

Other Potential Uses

Beyond oncology, thiadiazole derivatives have been explored for their antimicrobial and anti-inflammatory properties. The ability to modify the thiadiazole ring system opens avenues for creating compounds with diverse pharmacological profiles .

Case Studies

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Key Observations :

- Halogen Effects: Bromine at C5 (vs. chlorine) increases electrophilicity and bioactivity. For example, 5-bromo-1,4-dihydropyridine derivatives show nanomolar IC₅₀ values in cancer cell lines, attributed to bromine’s electron-withdrawing effects.

- Functional Group Influence : Carboxamide (-CONH₂) enhances hydrogen bonding vs. esters (-COOEt) or amines (-NH₂), improving target affinity.

- Reactivity : Bromine at C5 in this compound is less reactive toward nucleophiles than bromine at C2 in imidazo-thiadiazoles.

Table 2: Bioactivity of Selected Thiadiazole Derivatives

Key Findings :

- Bromine’s presence correlates with enhanced potency. For instance, 5-bromo-1,4-dihydropyridine derivatives exhibit 10-fold greater cytotoxicity than non-halogenated analogs.

- Thiadiazole carboxamides show broader-spectrum antimicrobial activity compared to ester or amine derivatives, likely due to improved solubility.

Q & A

Q. How are hazardous intermediates (e.g., brominated byproducts) managed during synthesis?

- Methodological Answer :

- Containment : Use fume hoods with HEPA filters and sealed reactors to minimize exposure .

- Waste Treatment : Quench reactive bromine species with sodium thiosulfate before disposal .

- Analytical Monitoring : Track hazardous byproducts (e.g., HBr gas) with real-time FTIR or GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.